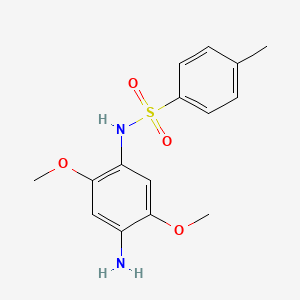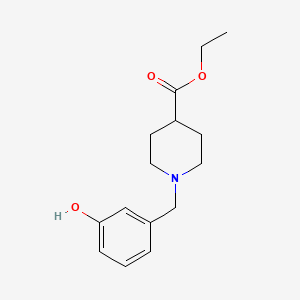![molecular formula C15H21N3O2 B5793358 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane](/img/structure/B5793358.png)
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in 1983 by Hoffman-La Roche, a Swiss multinational pharmaceutical company. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 acts as a competitive antagonist of the benzodiazepine binding site on the GABA-A receptor. GABA-A receptors are ionotropic receptors that are involved in the inhibitory neurotransmission in the brain. Benzodiazepines enhance the activity of GABA-A receptors by increasing their affinity for GABA, leading to increased inhibitory neurotransmission. This compound 15-4513 blocks the binding of benzodiazepines to the receptor, thereby reducing their activity.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in the brain. Studies have demonstrated that this compound 15-4513 can reverse the sedative and anxiolytic effects of benzodiazepines, suggesting that it can be used as an antidote for benzodiazepine overdose. This compound 15-4513 has also been shown to block the development of tolerance to benzodiazepines, suggesting that it may have potential as a therapeutic agent for benzodiazepine dependence.
Advantages and Limitations for Lab Experiments
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 has several advantages for use in laboratory experiments. It is a highly specific antagonist of benzodiazepine receptors, and its effects can be easily measured using electrophysiological techniques. It has also been shown to be effective in vivo, making it a useful tool for studying the effects of benzodiazepines in animal models.
However, there are also some limitations to the use of this compound 15-4513 in laboratory experiments. It has low solubility in water, which can make it difficult to administer to animals. It also has a short half-life in the body, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513. One area of interest is its potential as a therapeutic agent for benzodiazepine dependence. Studies have shown that this compound 15-4513 can block the development of tolerance to benzodiazepines, suggesting that it may be useful in treating benzodiazepine dependence.
Another area of interest is the role of benzodiazepine receptors in the development of anxiety and depression. This compound 15-4513 has been shown to block the anxiolytic effects of benzodiazepines, suggesting that benzodiazepine receptors may play a role in the development of anxiety disorders. Further research is needed to explore this possibility.
Finally, this compound 15-4513 may have potential as a research tool for studying the function of benzodiazepine receptors in the brain. Its high specificity and effectiveness in vivo make it a useful tool for exploring the role of benzodiazepine receptors in various neurological disorders.
Synthesis Methods
The synthesis of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with propargylamine to form a key intermediate. This intermediate is then reacted with 1-methyl-1,4-diazepane-6-carboxylic acid to yield the final product. The synthesis process has been optimized to improve the yield and purity of this compound 15-4513.
Scientific Research Applications
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane 15-4513 has been used extensively in scientific research to study the function of benzodiazepine receptors in the brain. Benzodiazepines are a class of drugs that are commonly used for their anxiolytic, sedative, and hypnotic effects. This compound 15-4513, on the other hand, acts as an antagonist of benzodiazepine receptors, blocking their activity.
Properties
IUPAC Name |
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-16-9-5-11-17(13-12-16)10-4-7-14-6-2-3-8-15(14)18(19)20/h2-4,6-8H,5,9-13H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTUBUJHTGVGJR-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793289.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B5793305.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5793314.png)


![2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)

![1-[(4-fluorophenyl)sulfonyl]azepane](/img/structure/B5793352.png)

![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)
![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)


